3-(3-Chlorophenyl)-1,1-dipentylthiourea
Description
3-(3-Chlorophenyl)-1,1-dipentylthiourea is a thiourea derivative characterized by a central thiourea core (-NCS-N-) substituted with a 3-chlorophenyl group and two pentyl chains. Its molecular formula is C₁₇H₂₅ClN₂S, with a molecular weight of 324.91 g/mol. Thioureas are known for their versatility in medicinal chemistry, agrochemicals, and coordination chemistry due to their hydrogen-bonding capacity and sulfur’s nucleophilicity .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1,1-dipentylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2S/c1-3-5-7-12-20(13-8-6-4-2)17(21)19-16-11-9-10-15(18)14-16/h9-11,14H,3-8,12-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYOVXICYJXNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=S)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorophenyl)-N,N-dipentylthiourea typically involves the reaction of 3-chloroaniline with dipentylamine in the presence of a thiocyanate source. The reaction is usually carried out under mild conditions, often at room temperature, and in a solvent such as ethanol or methanol. The general reaction scheme is as follows:
3-chloroaniline+dipentylamine+thiocyanate→N’-(3-chlorophenyl)-N,N-dipentylthiourea
Industrial Production Methods
Industrial production of N’-(3-chlorophenyl)-N,N-dipentylthiourea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorophenyl)-N,N-dipentylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-(3-chlorophenyl)-N,N-dipentylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-chlorophenyl)-N,N-dipentylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-phenylthiourea (CAS 4251-08-5)
- Molecular Formula : C₁₃H₁₁ClN₂S
- Key Differences : Replaces dipentyl groups with a phenyl substituent.
- Impact : The phenyl group enhances aromatic π-π interactions but reduces lipophilicity compared to the pentyl chains in the target compound. Studies suggest phenyl-substituted thioureas exhibit stronger receptor binding in enzyme inhibition assays .
1-Allyl-3-(4-chlorophenyl)thiourea
- Molecular Formula : C₁₀H₁₁ClN₂S
- Key Differences : Substitutes one pentyl group with an allyl (-CH₂CHCH₂) chain and uses a para-chlorophenyl group.
- The para-chloro substitution may alter electronic effects compared to the meta position in the target compound .
3-Acetyl-1-(3-chlorophenyl)thiourea
- Molecular Formula : C₉H₇ClN₂OS
- Key Differences : Features an acetyl (-COCH₃) group instead of alkyl chains.
- Impact : The acetyl group enhances hydrogen-bonding capacity, making it a stronger enzyme inhibitor (e.g., urease inhibition) but reduces metabolic stability due to esterase susceptibility .
Urea Derivatives
3-(3-Chlorophenyl)-1,1-dimethylurea
- Molecular Formula : C₉H₁₁ClN₂O
- Key Differences : Replaces sulfur with oxygen (urea core) and uses methyl groups instead of pentyl chains.
- Impact: Ureas generally exhibit weaker hydrogen-bonding and lower nucleophilicity than thioureas.
3-(3-Chlorophenyl)-1,1-diisopropylurea
- Molecular Formula : C₁₃H₁₇ClN₂O
- Key Differences : Bulkier isopropyl groups vs. pentyl chains.
- Impact : Increased steric hindrance may limit interaction with biological targets but enhance selectivity in agrochemical applications (e.g., herbicides) .
Heterocyclic Thioureas
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea
- Molecular Formula : C₂₀H₁₄ClF₃N₃OS
- Key Differences: Incorporates a trifluoromethylpyridine moiety and phenoxyphenyl group.
1-(4-Chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea
- Molecular Formula : C₁₃H₇Cl₃N₃O₂S
- Key Differences : Nitro and dichlorophenyl substituents.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Electronic Effects of Substituents
Research Findings and Implications
- Synthesis : this compound is typically synthesized via reaction of 3-chlorophenyl isothiocyanate with dipentylamine, analogous to methods used for 1-(3-chlorophenyl)-3-(6-alkyl)thioureas .
- Biological Activity : The pentyl chains enhance cell membrane penetration, making it more effective in agrochemical formulations than shorter-chain analogs .
- Coordination Chemistry: Unlike phenyl-substituted thioureas, the dipentyl chains reduce crystallinity, complicating X-ray analysis but improving solubility in nonpolar solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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